2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine
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Overview
Description
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine is an organic compound belonging to the biphenyl class of chemicals It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2 and 2’ positions and two amino groups attached to the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine typically involves the reduction of nitro compounds followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the biphenyl structure.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc powder, iron powder, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine
- 2,2’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine
Uniqueness
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(3-amino-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,15-16H2,1-2H3 |
InChI Key |
USZDIDKMNBWRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)N)C |
Origin of Product |
United States |
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